

what is Milademetan tosylate hydrate used for in research

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Compound Focus: Milademetan tosylate hydrate

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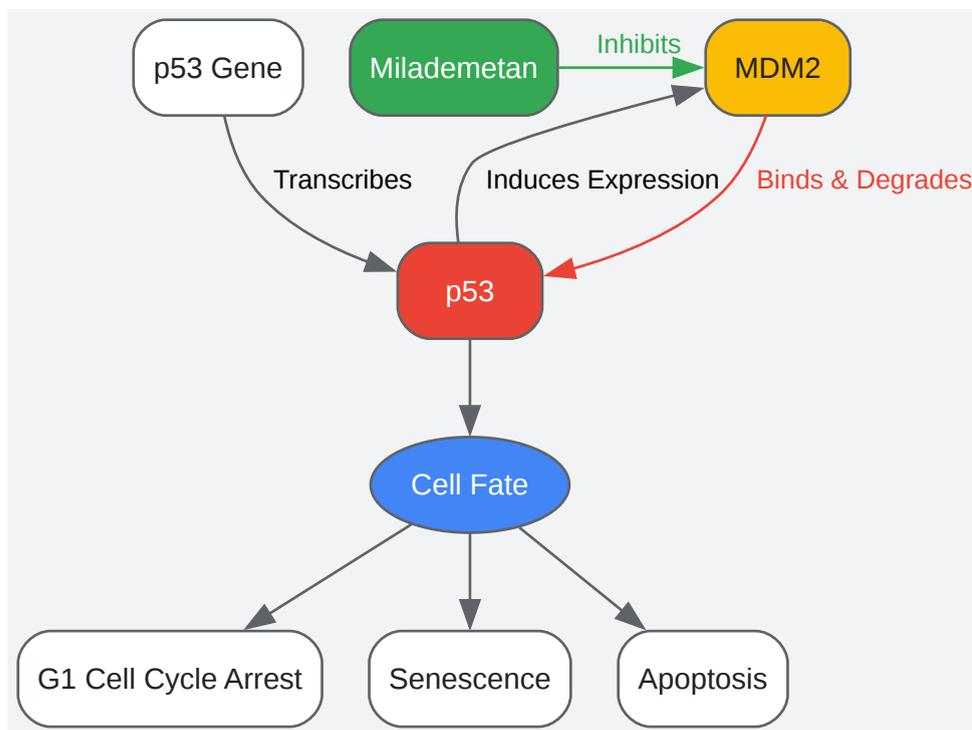
Molecular Mechanism of Action and Experimental Data

Milademetan is a targeted therapy designed to reactivate the p53 tumor suppressor protein specifically in cancer cells with wild-type TP53.

Mechanism of Action: Reactivating the p53 Pathway

In many cancers, the p53 protein is functionally inactivated not by mutation but through overexpression of its negative regulator, **MDM2** (Mouse Double Minute 2 homolog). MDM2 binds to p53, tagging it for degradation and thus preventing it from performing its tumor-suppressor functions [1] [2].

As an MDM2 antagonist, milademetan binds to MDM2, disrupting the MDM2-p53 interaction. This stabilizes the p53 protein, leading to its accumulation and reactivation. Restored p53 then functions as a transcription factor, turning on genes that induce **G1 cell cycle arrest, senescence, and apoptosis** (programmed cell death) in the cancer cell [3] [2]. The pathway is summarized below:



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Key Preclinical and Clinical Experimental Data

The **primary efficacy outcome** in clinical studies is typically tumor response, assessed using disease-specific criteria. The **primary safety outcome** is the profile of treatment-emergent adverse events (TEAEs), graded for severity [4].

In Vitro Cell Viability Assay This foundational experiment demonstrates the direct anti-cancer effect of milademetan.

- **Objective:** To determine the concentration of milademetan that kills 50% of cancer cells (IC50) after a set time [3] [5].
- **Protocol:**
 - **Cell Lines:** Use cancer cell lines confirmed to be wild-type TP53 (e.g., neuroblastoma lines SK-N-SH, SH-SY5Y) [3] [5].
 - **Treatment:** Plate cells and treat with a range of milademetan concentrations (e.g., 0-2000 nM) for 24-72 hours [3] [5].
 - **Viability Measurement:** Use a standard assay like MTT or CellTiter-Glo to measure metabolically active cells after treatment [3] [5].
 - **Data Analysis:** Plot % viability vs. log(drug concentration) and calculate IC50 values [3] [5].

- **Key Data:** Milademetan reduces cell viability in a dose- and time-dependent manner. Reported IC50 values in neuroblastoma lines after 72 hours range from **~18 nM to 53 nM** [3] [5].

In Vivo Xenograft Model Study This tests the efficacy and tolerability of milademetan in a living organism.

- **Objective:** To assess if milademetan can delay tumor growth and improve survival in an animal model [3] [5].
- **Protocol:**
 - **Model Generation:** Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., SH-SY5Y) to form xenograft tumors [3] [5].
 - **Dosing:** Once tumors are established, mice are treated with milademetan (e.g., 50 mg/kg) or a vehicle control via oral gavage. An intermittent dosing schedule (e.g., 4 days on/2 days off) is often used to manage toxicity [3] [5].
 - **Endpoint Monitoring:** Tumor volume and body weight are measured regularly. Survival is tracked [3] [5].
- **Key Data:** Milademetan treatment significantly delays neuroblastoma xenograft tumor growth and improves survival in mice by activating the TP53 signaling pathway [3] [5].

Clinical Trial Efficacy and Safety Profile

Clinical trials have shown that milademetan has a recognizable but manageable safety profile, though its efficacy as a single agent has been limited.

The table below summarizes efficacy and common adverse events from two representative clinical studies:

Trial & Regimen	Efficacy Outcomes	Most Common TEAEs (Any Grade)	Most Common Grade 3/4 TEAEs
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| **Phase 1 in AML/HR-MDS** (Monotherapy, n=57) [4] | - **CR:** 2 pts (4.2%)

- **CRi:** 1 pt (2.1%)
- **CRc:** 3 pts (6.3%) | - Nausea, vomiting, diarrhea [4] | - Thrombocytopenia (39.5%)
- Neutropenia (25.5%)
- Anemia (18.6%) [6] | | **Phase 1 in AML** (Milademetan + LDAC ± Venetoclax, n=16) [7] | - **Overall Response:** 2 pts (13%) (CR with incomplete hematological recovery) | - Significant gastrointestinal toxicity [7] | - Gastrointestinal (≥50% of pts) [7] |

Future Research Directions

Despite setbacks in some late-stage trials, research continues to explore milademetan's potential. Future directions focus on **rational combinations** and **refined patient selection** [6]:

- **Combination with Immunotherapy:** A Phase 1/2 trial (MANTRA-4) planned to evaluate milademetan combined with atezolizumab (an anti-PD-L1 antibody) in solid tumors with specific genetic alterations (loss of CDKN2A and wild-type p53) [6].
- **Tumor-Agnostic Strategy:** The MANTRA-2 trial is a Phase 2 basket trial investigating milademetan in various solid tumors based solely on the presence of **MDM2 amplification**, a biomarker hypothesized to predict response [6].

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